4-(4-CHLORO-3-NITROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Overview
Description
4-(4-CHLORO-3-NITROPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a useful research compound. Its molecular formula is C22H24ClN3O4 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-chloro-3-nitrophenyl)-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone is 429.1455339 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Quinolinone derivatives are synthesized through various chemical reactions, demonstrating the flexibility of quinolinone chemistry. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives involves the treatment of 4-hydrazino-1-methyl-2(1H)quinolinone with chlorophthalazine, nitrous acid, isothiocyanates, and isatines. This process highlights the adaptability of quinolinone structures to form complex molecules with potential research applications in medicinal chemistry and material science (Abass, 2000).
Fluorescence Properties and X-ray Structures
Quinolinone derivatives also exhibit interesting photophysical properties. For example, novel Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone show distinct fluorescent properties, which can be exploited in developing new fluorescent markers and sensors for biological research (Trávníček, Buchtík, & Němec, 2014). Additionally, the structural characterization of quinolinone derivatives, including their crystallographic analysis, provides insights into their potential as materials for engineering and pharmaceutical applications (Michelini et al., 2019).
Antioxidant and Anticancer Activities
The antioxidant properties of quinolinone derivatives have been studied, indicating their potential in protecting against oxidative stress, which is relevant in aging and various diseases (Damiani et al., 2000). Furthermore, the anticancer activity of quinolinone-based compounds has been explored, with some derivatives showing promise as therapeutic agents due to their ability to interact with specific cellular targets (Beker & Yıldırım, 2021).
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-13-19(22(28)25-10-3-2-4-11-25)20(21-16(24-13)6-5-7-18(21)27)14-8-9-15(23)17(12-14)26(29)30/h8-9,12,20,24H,2-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRSVWMXRBDVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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